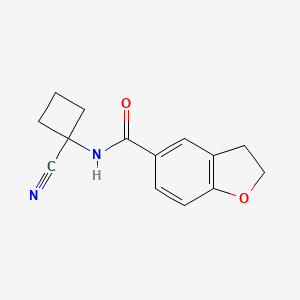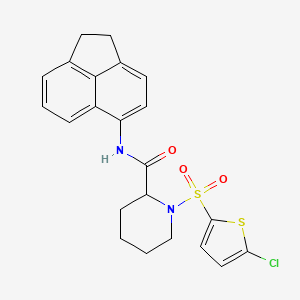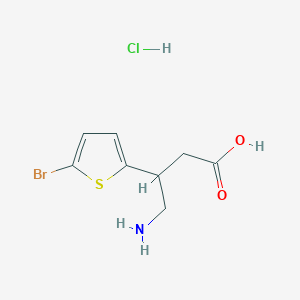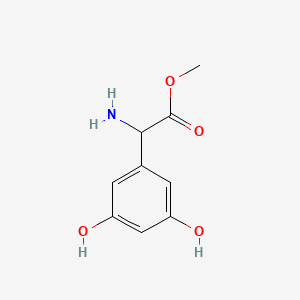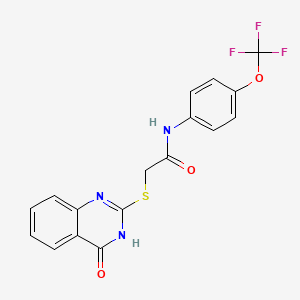![molecular formula C22H17FN2O2S B2774891 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 477709-67-4](/img/structure/B2774891.png)
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is a compound characterized by its unique combination of pyrazole, biphenyl, and thienyl structures
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-studied. Given the compound’s structure, it may influence pathways involving similar bioactive compounds. Without specific target information, it’s challenging to predict the exact pathways .
Pharmacokinetics
The compound’s structure suggests it may be well-absorbed and distributed throughout the body .
Result of Action
Without specific target information, it’s challenging to predict the exact effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can involve multi-step reactions including nucleophilic substitution, cyclization, and condensation reactions. A common synthetic route might begin with the reaction of 2-fluorobiphenyl-4-ol with an appropriate ethyl halide to form an ether linkage. Subsequent steps can introduce the pyrazole and thienyl moieties through cyclization and condensation reactions, respectively. Reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would require scale-up of the laboratory synthesis processes with consideration for cost-efficiency, scalability, and environmental impact. Methods such as continuous flow synthesis or batch processing in large reactors can be employed. Ensuring consistent quality and purity is essential, which may involve rigorous purification steps like recrystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.
Reduction: : Reduction processes might be employed to modify the functional groups within the compound.
Substitution: : The compound is reactive towards substitution reactions, especially at the thienyl and biphenyl positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halides, nucleophiles like amines and thiols.
Conditions: : Solvents like dichloromethane, ethanol, reaction temperatures ranging from 0°C to 100°C depending on the reaction.
Major Products
The major products depend on the type of reaction:
Oxidation: : Hydroxylated biphenyl derivatives.
Reduction: : Alcohols, amines.
Substitution: : Halogenated derivatives, thioethers.
Scientific Research Applications
Chemistry
Catalysis: : Used as ligands in transition metal catalysis, enhancing reactivity and selectivity.
Organic Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development:
Biological Probes: : Used to study biological pathways and molecular interactions.
Medicine
Therapeutic Agents: : Investigated for potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Diagnostics: : Utilized in the development of diagnostic agents due to its unique structural attributes.
Industry
Material Science: : Component in the synthesis of novel materials with specific electronic and optical properties.
Agrochemicals: : Studied for potential use in pesticide and herbicide formulations.
Comparison with Similar Compounds
Similar Compounds
(3-{1-[(2-chlorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone: : Similar structure but with a chlorine atom instead of fluorine.
(3-{1-[(2-bromobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone: : Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone significantly affects its chemical reactivity, biological activity, and physicochemical properties compared to its halogenated analogs. Fluorine atoms can increase the compound's metabolic stability, enhance binding affinity to targets, and alter electronic properties, making it a distinctive compound in its class.
Properties
IUPAC Name |
[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-28-21)27-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFOLAYPKKYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=CS2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)
![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)
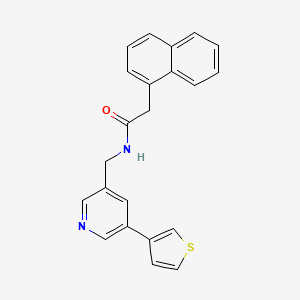

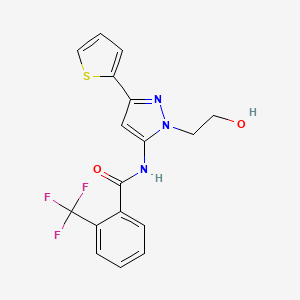
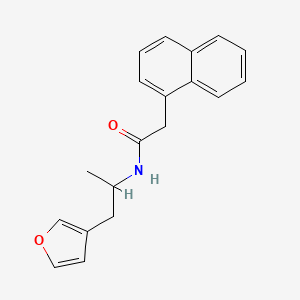
![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)

